molecular formula C12H8BrCl B3179075 4-Bromo-3-chlorophenylbenzene CAS No. 91354-08-4

4-Bromo-3-chlorophenylbenzene

Cat. No. B3179075
CAS RN: 91354-08-4
M. Wt: 267.55 g/mol
InChI Key: FWWAYVQEUCNZGP-UHFFFAOYSA-N
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Description

4-Bromo-3-chlorophenylbenzene is an organobromine compound that is commonly used in the synthesis of organic compounds. It is also referred to as 4-Bromo-3-chloro-phenylbenzene, 4-Bromo-3-chloro-benzene, or 4-BCPB. The compound is a white crystalline solid with a melting point of 130-131°C and a boiling point of 271-272°C. It is soluble in common organic solvents such as ethanol, acetone, and benzene.

Scientific Research Applications

4-Bromo-3-chlorophenylbenzene has a variety of scientific research applications. It is commonly used as a starting material in the synthesis of organic compounds. It can also be used in the synthesis of pharmaceuticals, agrochemicals, and dyes. In addition, 4-Bromo-3-chlorophenylbenzene has been used in the synthesis of polymers, such as polystyrene and polyacrylamide.

Mechanism of Action

4-Bromo-3-chlorophenylbenzene is an organobromine compound, which means it contains both a bromine atom and a chlorine atom. The bromine and chlorine atoms are electron-withdrawing groups, which makes the compound more reactive than other aromatic compounds. This increased reactivity allows 4-Bromo-3-chlorophenylbenzene to be used as a starting material for the synthesis of a variety of organic compounds.
Biochemical and Physiological Effects
4-Bromo-3-chlorophenylbenzene is not known to have any direct biochemical or physiological effects. However, the compounds that are synthesized from 4-Bromo-3-chlorophenylbenzene can have biochemical and physiological effects. For example, compounds synthesized from 4-Bromo-3-chlorophenylbenzene have been used to treat diseases such as cancer, HIV, and malaria.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-Bromo-3-chlorophenylbenzene in laboratory experiments is its high reactivity. This allows it to be used as a starting material for the synthesis of a variety of organic compounds. In addition, 4-Bromo-3-chlorophenylbenzene is relatively stable and can be stored for extended periods of time without significant degradation.
The main limitation of using 4-Bromo-3-chlorophenylbenzene in laboratory experiments is its high toxicity. The compound is an irritant to the skin and eyes and can cause respiratory irritation. In addition, 4-Bromo-3-chlorophenylbenzene is considered to be a potential carcinogen and should be handled with extreme caution.

Future Directions

Given its wide range of applications in the synthesis of organic compounds, 4-Bromo-3-chlorophenylbenzene is expected to remain an important starting material for laboratory experiments. In the future, researchers may explore new methods for synthesizing 4-Bromo-3-chlorophenylbenzene, as well as new applications for the compound. In addition, new methods for reducing the toxicity of 4-Bromo-3-chlorophenylbenzene may be developed, allowing it to be used more safely in laboratory experiments. Finally, researchers may investigate new ways to use 4-Bromo-3-chlorophenylbenzene as a starting material in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Synthesis Methods

4-Bromo-3-chlorophenylbenzene can be synthesized by a variety of methods. One common method is the Friedel-Crafts acylation reaction, which involves reacting an aromatic compound with a carboxylic acid chloride in the presence of an aluminum chloride catalyst. Another method is the direct bromination of 3-chloro-phenylbenzene in the presence of a Lewis acid such as boron trifluoride etherate.

properties

IUPAC Name

1-bromo-2-chloro-4-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrCl/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWAYVQEUCNZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrCl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-chlorophenylbenzene

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